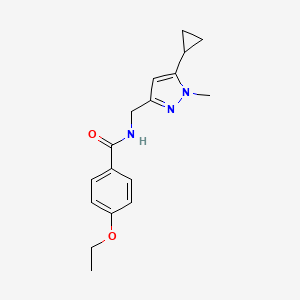

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzamide

Description

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-3-22-15-8-6-13(7-9-15)17(21)18-11-14-10-16(12-4-5-12)20(2)19-14/h6-10,12H,3-5,11H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLFEITXEHHNQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2=NN(C(=C2)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzamide typically involves the following steps:

Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

Substitution at the Pyrazole Ring: Cyclopropyl group and methyl group can be introduced through substitution reactions.

Coupling with Ethoxybenzamide: The final step involves the coupling of the pyrazole derivative with 4-ethoxybenzamide under suitable reaction conditions, such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like KMnO4 (Potassium permanganate) or CrO3 (Chromium trioxide).

Reduction: Reduction reactions can be achieved using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2O2 (Hydrogen peroxide)

Reduction: LiAlH4, NaBH4, H2 (Hydrogen gas)

Substitution: Alkyl halides, amines, polar aprotic solvents

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Alkylated or amino-substituted pyrazoles

Scientific Research Applications

Preliminary studies indicate that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzamide exhibits promising biological activities:

Anti-inflammatory Effects

Research suggests that this compound may inhibit specific enzymes related to inflammatory pathways, potentially acting as a 5-lipoxygenase inhibitor. Molecular docking studies have indicated favorable binding interactions with these targets, warranting further investigation into its anti-inflammatory properties .

Anticancer Potential

The compound's ability to modulate signaling pathways involved in cancer progression has been noted in some studies. Its structural similarity to known anticancer agents suggests that it may interfere with tumor growth and proliferation mechanisms .

Case Studies and Research Findings

Several studies have explored the applications of pyrazole derivatives similar to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzamide:

| Study | Findings |

|---|---|

| Study 1 | Investigated the anti-inflammatory activity through in vitro assays, demonstrating significant inhibition of inflammatory markers. |

| Study 2 | Focused on the compound's interaction with cancer cell lines, showing reduced viability in treated cells compared to controls. |

| Study 3 | Conducted molecular modeling studies, predicting potential interactions with key enzymes involved in disease processes. |

These findings emphasize the compound's versatility and potential for further development into therapeutic agents .

Mechanism of Action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzamide exerts its effects involves its interaction with specific molecular targets. The pyrazole core can bind to enzymes or receptors, leading to the inhibition of biological processes. The exact molecular targets and pathways involved depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with pyrazole and benzamide derivatives reported in the literature, focusing on substituent effects, synthetic yields, and physicochemical properties.

Structural Analogues from Pyrazole-Carboxamide Series

details the synthesis of 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., 3a–3e). These compounds share a pyrazole-carboxamide backbone but differ in substituents at the 1- and 5-positions of the pyrazole ring and the benzamide moiety. Key comparisons are summarized below:

Key Observations:

Substituent Effects on Melting Points:

- Electron-withdrawing groups (e.g., chloro in 3b) increase melting points compared to electron-donating groups (e.g., methyl in 3c), likely due to enhanced intermolecular dipole interactions or crystal packing efficiency .

- The target compound’s cyclopropyl group may reduce melting points relative to aryl-substituted analogs due to steric hindrance disrupting crystal lattice formation.

Synthetic Yields:

- Yields for compounds range from 62% to 71%, influenced by steric and electronic factors. The target compound’s cyclopropyl group could lower yields if steric bulk impedes coupling reactions during synthesis.

Spectroscopic Trends:

- The ¹H-NMR of 3a–3d shows aromatic protons at δ 7.2–8.1 ppm, with methyl groups at δ ~2.6 ppm. The target compound’s cyclopropyl protons are expected near δ 0.5–1.5 ppm, distinct from aryl-substituted analogs .

Comparison with Benzimidazole Derivatives ()

While benzimidazoles (e.g., B1 and B8) share a nitrogen-rich heterocyclic core with pyrazoles, their fused bicyclic structure confers distinct electronic properties. For instance:

- Benzimidazoles exhibit stronger hydrogen-bonding capacity due to the NH group, unlike 1-methylpyrazoles.

- The target compound’s ethoxy group may enhance solubility compared to B1’s methoxy group, as longer alkoxy chains reduce crystallinity .

Hydrogen-Bonding and Crystal Packing ()

Hydrogen-bonding patterns in pyrazole derivatives are critical for stability and bioavailability. The target compound’s ethoxy group could act as a hydrogen-bond acceptor, similar to the cyano group in 3a–3e, but with weaker polarity. In contrast, chloro substituents (e.g., in 3b) lack hydrogen-bonding capacity but enhance hydrophobic interactions .

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzamide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzamide is , with a molecular weight of approximately 369.4 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 369.4 g/mol |

| CAS Number | 1795304-63-0 |

Antitumor Activity

Research indicates that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzamide exhibits significant antitumor properties. It has been identified as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis and tumor progression. Inhibition of VEGFR-2 can lead to reduced tumor growth and metastasis, making this compound a potential candidate for cancer therapy .

The mechanism by which this compound exerts its biological effects involves the modulation of signaling pathways associated with cell proliferation and survival. By inhibiting VEGFR-2, it disrupts the angiogenic signaling cascade, leading to decreased vascularization of tumors. Additionally, structural components suggest interactions with other biological targets, enhancing its pharmacological profile .

Case Studies

- VEGFR Inhibition : In vitro studies demonstrated that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzamide effectively inhibited VEGFR-mediated signaling pathways, resulting in reduced cell proliferation in various cancer cell lines.

- Combination Therapies : Preliminary research suggests that this compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies. This synergistic effect may improve treatment outcomes for patients with resistant tumors .

Structure-Activity Relationship (SAR)

The biological activity of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzamide can be attributed to its unique structural features. SAR studies indicate that modifications to the pyrazole core and the ethoxybenzamide moiety can significantly influence its potency against various biological targets .

Q & A

Q. What are the key considerations for synthesizing N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzamide, and how can purity be optimized?

Synthesis typically involves multi-step reactions, including cyclopropane ring formation, pyrazole functionalization, and benzamide coupling. Critical steps include:

- Cyclopropane introduction : Use of transition-metal catalysts (e.g., palladium) for stereoselective cyclopropanation .

- Pyrazole methylation : Controlled alkylation at the 1-position of the pyrazole ring to avoid N-alkylation side products .

- Benzamide coupling : Amide bond formation via 4-ethoxybenzoyl chloride and a pyrazole-methylamine intermediate under basic conditions (e.g., triethylamine) .

Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures improve purity (>95%) .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?

- 1H/13C NMR : Key signals include the cyclopropyl protons (δ 0.5–1.5 ppm), pyrazole C-methyl (δ 3.8 ppm), and ethoxy group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ expected for C19H23N3O2) .

- FTIR : Peaks at ~1650 cm−1 (amide C=O) and ~1250 cm−1 (ethoxy C-O) validate functional groups .

Advanced Research Questions

Q. How can X-ray crystallography with SHELXL refine the compound’s structure, and what challenges arise in resolving its conformational flexibility?

Q. How do computational methods (e.g., molecular docking) predict the compound’s biological targets, and how can contradictions in activity data be resolved?

- Docking workflows :

- Data contradictions :

- If experimental IC50 values conflict with docking scores, re-evaluate protonation states (e.g., pyrazole tautomerism) or solvation effects .

- Cross-validate with SPR (surface plasmon resonance) assays to measure binding kinetics .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?

- Functional group modulation :

- Replace ethoxy with methoxy or propoxy to assess steric/electronic effects on solubility and target affinity .

- Introduce halogen substituents on the benzamide ring to enhance π-stacking interactions .

- Biological assays :

- Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., fluorogenic substrates for proteases) .

- Compare with analogs like N-cyclopentyl derivatives to isolate cyclopropyl-specific effects .

Q. How can hydrogen-bonding patterns in the crystal structure inform solubility and stability predictions?

- Graph-set analysis : Identify motifs like R22(8) (amide dimers) or C(6) (ethoxy chains) using Mercury software .

- Solubility prediction : Strong intermolecular H-bonding (e.g., amide-NH⋯O=C) correlates with low aqueous solubility but high thermal stability (DSC/TGA data) .

- Polymorph screening : Vapor diffusion with acetonitrile/water mixtures to explore hydrate formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or melting points for this compound?

- Methodological audit : Compare DSC protocols (e.g., heating rate 10°C/min vs. 5°C/min) and solvent purity in solubility studies .

- Hygroscopicity : If melting points vary, test for water absorption (TGA-FTIR coupling) .

- Crystal polymorphism : Perform PXRD to detect alternative crystalline forms .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.